2-(4-methoxyphenoxy)-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(4-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE is a complex organic compound with the molecular formula C19H17N3O4 and a molecular weight of 351.365 g/mol This compound is known for its unique structure, which includes a methoxyphenoxy group, an indole moiety, and an acetohydrazide linkage
Preparation Methods
The synthesis of 2-(4-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate reagent to form the methoxyphenoxy intermediate.
Indole Formation: The next step involves the synthesis of the indole moiety, which is achieved through a series of reactions starting from a suitable precursor.
Coupling Reaction: The methoxyphenoxy intermediate is then coupled with the indole moiety using a coupling reagent to form the desired product.
Acetohydrazide Formation: Finally, the acetohydrazide linkage is introduced through a reaction with hydrazine or a hydrazine derivative under specific conditions.
Chemical Reactions Analysis
2-(4-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenoxy and indole moieties, using reagents like halogens or nucleophiles.
Scientific Research Applications
2-(4-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, which may contribute to its biological activities. The methoxyphenoxy group may also play a role in modulating the compound’s interactions with these targets .
Comparison with Similar Compounds
Similar compounds to 2-(4-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE include:
2-(4-Methoxyphenoxy) Propionic Acid: Known for its sweetness inhibitory activity.
2-Methoxyphenyl Isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
2-(4-Methoxyphenoxy)-N’-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide: A similar compound with slight structural variations.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 2-(4-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE.
Properties
Molecular Formula |
C23H26N4O4 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H26N4O4/c1-30-17-9-11-18(12-10-17)31-15-21(28)24-25-22-19-7-3-4-8-20(19)27(23(22)29)16-26-13-5-2-6-14-26/h3-4,7-12,29H,2,5-6,13-16H2,1H3 |
InChI Key |
YQGSOMXKROWPKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCCCC4)O |
Origin of Product |
United States |
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